molecular formula C20H18FN3O2 B4517398 N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide

N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide

Cat. No.: B4517398
M. Wt: 351.4 g/mol
InChI Key: OZSQMACFLRBROQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorophenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the benzyl group. The final step involves the acylation of the pyridazine ring with N-methylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling the temperature and pressure during the reactions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide is unique due to its combination of a pyridazine ring with a fluorophenyl group and a benzyl group. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-benzyl-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-23(13-15-7-3-2-4-8-15)20(26)14-24-19(25)12-11-18(22-24)16-9-5-6-10-17(16)21/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSQMACFLRBROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide
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N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide
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